molecular formula C23H22N4O4 B266409 ethyl 2-amino-1-{2-[(2-methylbenzoyl)oxy]ethyl}-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

ethyl 2-amino-1-{2-[(2-methylbenzoyl)oxy]ethyl}-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Katalognummer: B266409
Molekulargewicht: 418.4 g/mol
InChI-Schlüssel: ZMFKGBXLVWNBBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-amino-1-(2-{[(2-methylphenyl)carbonyl]oxy}ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrrolo[2,3-b]quinoxaline core, which is a fused ring system containing both pyrrole and quinoxaline moieties. The presence of various functional groups, including an amino group, an ester group, and a carbonyl group, makes this compound versatile for various chemical reactions and applications.

Eigenschaften

Molekularformel

C23H22N4O4

Molekulargewicht

418.4 g/mol

IUPAC-Name

ethyl 2-amino-1-[2-(2-methylbenzoyl)oxyethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate

InChI

InChI=1S/C23H22N4O4/c1-3-30-23(29)18-19-21(26-17-11-7-6-10-16(17)25-19)27(20(18)24)12-13-31-22(28)15-9-5-4-8-14(15)2/h4-11H,3,12-13,24H2,1-2H3

InChI-Schlüssel

ZMFKGBXLVWNBBU-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCOC(=O)C4=CC=CC=C4C)N

Kanonische SMILES

CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCOC(=O)C4=CC=CC=C4C)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-1-{2-[(2-methylbenzoyl)oxy]ethyl}-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic synthesisThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-amino-1-(2-{[(2-methylphenyl)carbonyl]oxy}ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The reaction conditions vary depending on the desired transformation but often involve controlled temperature, pressure, and pH .

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups and properties. These derivatives can be further utilized in various applications .

Wirkmechanismus

The mechanism of action of ethyl 2-amino-1-{2-[(2-methylbenzoyl)oxy]ethyl}-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other pyrrolo[2,3-b]quinoxaline derivatives and related heterocyclic compounds, such as:

Uniqueness

Ethyl 2-amino-1-(2-{[(2-methylphenyl)carbonyl]oxy}ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is unique due to its specific combination of functional groups and the pyrrolo[2,3-b]quinoxaline core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.